3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
Description
Properties
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBXEVZQUSXDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196794 | |
| Record name | 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101196794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342402-80-6 | |
| Record name | 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342402-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101196794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiouracil Derivatives with Chlorinated Reagents
The foundational approach for constructing the thiazolo[3,2-a]pyrimidine core involves cyclocondensation reactions. A prominent method involves reacting 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with chlorinated diketones or α-halocarbonyl compounds. For instance, treatment of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 3-chloro-pentane-2,4-dione under reflux in toluene with toluene-4-sulfonic acid catalyzes intramolecular cyclization, yielding 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Adapting this method, substituting 3-chloro-pentane-2,4-dione with chloromethylacetyl chloride could directly introduce the chloromethyl group at the 3-position.
Key experimental parameters:
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Solvent : Toluene
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Catalyst : Toluene-4-sulfonic acid (5 mol%)
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Temperature : 125–130°C
The regioselectivity of chloromethyl incorporation is confirmed via X-ray diffraction, which unambiguously assigns the chloromethyl group to the 3-position .
Halogenation of Preformed Thiazolo[3,2-a]pyrimidine Intermediates
Post-cyclization halogenation offers a viable route to introduce the chloromethyl moiety. Studies demonstrate that 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives undergo nucleophilic substitution with chloride sources. For example, treatment of iodomethyl intermediates with sodium chloride in dimethylformamide (DMF) at 80°C facilitates iodide-to-chloride exchange, yielding the chloromethyl analog .
Mechanistic pathway :
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Iodonium ion formation : Reaction of 3-allyl-2-thiouracil with iodine chloride generates a transient iodonium intermediate.
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Cyclization : Intramolecular attack by the thiolate anion forms the thiazolo ring.
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Halogen exchange : Subsequent treatment with NaCl replaces iodine with chlorine .
Optimized conditions :
The Mitsunobu reaction enables direct introduction of the chloromethyl group onto preformed heterocycles. A study involving thiazolo[3,2-a]pyrimidine derivatives demonstrates that treating 4-hydroxybenzylidenethiazolo[3,2-a]pyrimidine with propargyl alcohol and diethyl azodicarboxylate (DEAD) introduces propargyl ethers, which can be further functionalized . Adapting this method, using chloromethyl alcohol instead of propargyl alcohol would directly yield the chloromethylated product.
Critical parameters :
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Reagents : Chloromethyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), DEAD (1.5 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
One-Pot Synthesis via Biginelli Condensation
A three-component Biginelli condensation offers a streamlined approach. Combining 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate in ethanol with hydrochloric acid generates 1,2,3,4-tetrahydropyrimidine-2-thione, which is subsequently reacted with chloromethylacetyl chloride to form the target compound .
Procedure :
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Biginelli step :
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Molar ratio : 1:1.5:1 (aldehyde:thiourea:acetoacetate)
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Catalyst : HCl (10 mol%)
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Temperature : Reflux (80°C)
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Time : 12 hours
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Cyclization step :
Spectral Characterization and Validation
1H NMR data :
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δ 2.23 ppm (s, 3H) : Methyl group at position 7.
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δ 3.10 ppm (s, 3H) : Chloromethyl group (-CH2Cl).
13C NMR data :
X-ray crystallography : Confirms planar geometry of the thiazolo[3,2-a]pyrimidine core and chloromethyl substitution at the 3-position .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Cyclocondensation | 72–85 | 8–12 hours | Moderate |
| Halogenation | 68–74 | 6–8 hours | High |
| Mitsunobu Reaction | 60–65 | 24 hours | High |
| Biginelli Condensation | 70–78 | 18 hours | Low |
Challenges and Optimization Strategies
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Regioselectivity : Competing substitution at sulfur versus nitrogen requires careful control of reaction pH and temperature .
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Byproduct formation : Elimination reactions during halogen exchange can yield unsaturated analogs; adding radical inhibitors (e.g., BHT) suppresses this .
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Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in halogenation steps but may necessitate rigorous drying .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNS
- Molecular Weight : 188.68 g/mol
- CAS Number : 342402-80-6
The compound features a thiazole ring fused with a pyrimidine structure and contains a chloromethyl group at the 3-position. This unique structure enhances its potential for various chemical modifications and biological interactions.
Anti-inflammatory Activity
Research indicates that thiazolo[3,2-a]pyrimidines, including 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process, making this compound a potential candidate for developing anti-inflammatory drugs.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been tested for effectiveness against bacterial strains and fungi, suggesting its utility in treating infectious diseases.
Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. This makes it a target for further research in cancer therapeutics.
Synthesis of Derivatives
The chloromethyl group allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives with potentially enhanced biological activities. Common reagents used include amines and thiols .
Industrial Production
Methods such as microwave-assisted synthesis under solvent-free conditions are being explored to produce this compound efficiently while adhering to green chemistry principles. This approach minimizes environmental impact while maximizing yield .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Study on Anti-inflammatory Effects : A recent investigation found that derivatives of this compound effectively reduced inflammation markers in vitro by inhibiting COX enzymes.
- Antimicrobial Testing : Another study reported that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) and other inflammatory mediators, thereby exhibiting anti-inflammatory effects . Additionally, its structural similarity to purines allows it to bind effectively to biological targets, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
Thiazolo[3,2-a]pyrimidine Derivatives: Exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine stands out due to its unique chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the development of new drugs and materials .
Biological Activity
3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential pharmacological activities. Its unique structure, which combines thiazole and pyrimidine moieties, suggests various biological activities, including anti-inflammatory and cytotoxic effects. This article reviews the biological activity of this compound based on recent research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 342402-80-6
- Molecular Formula : C7H9ClN2S
Enzyme Inhibition
Research indicates that this compound inhibits cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, thereby exhibiting anti-inflammatory properties .
Cytotoxicity
The compound has shown moderate cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The IC50 values indicate significant activity:
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated through COX inhibition assays. It demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . The results suggest that it may serve as a potential therapeutic agent for inflammatory conditions.
Cytotoxicity and Cancer Cell Lines
The cytotoxicity of the compound was assessed using the MTT assay across several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
These findings indicate that the compound has a promising profile for further development as an anticancer agent.
Case Studies
In a study evaluating various thiazolo-pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The derivatives exhibited varying degrees of cytotoxicity and anti-inflammatory effects, reinforcing the potential of this class of compounds in drug development .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 2-Amino-2-thiazoline, ethyl acetoacetate | 78 | 92 | |
| Chloromethylation | Chloroacetic acid, NaOAc | 65 | 88 |
How can computational methods guide the optimization of reaction pathways for thiazolo[3,2-a]pyrimidine derivatives?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states, enabling identification of energetically favorable pathways. For example, the chloromethylation step’s activation energy can be minimized by adjusting solvent polarity .
Methodological Approach :
- Reaction Path Search : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model intermediates.
- Experimental Validation : Compare computed barriers with experimental kinetics (e.g., Arrhenius plots) to refine computational models .
What spectroscopic techniques are most reliable for characterizing the chloromethyl substituent in this compound?
Basic Research Question
NMR :
- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.2–4.5 ppm. Splitting patterns distinguish it from other methylene groups .
- ¹³C NMR : The –CH₂Cl carbon resonates at δ 40–45 ppm, while the adjacent thiazole C3 appears at δ 165–170 ppm .
IR : C–Cl stretching at 650–750 cm⁻¹ confirms the presence of the chloromethyl group .
Q. Table 2: Key Spectroscopic Data
| Technique | Signal (δ / cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 4.35 (s, 2H) | –CH₂Cl | |
| ¹³C NMR | 42.5 | –CH₂Cl | |
| IR | 720 | C–Cl stretch |
How can structural modifications to the thiazolo[3,2-a]pyrimidine core influence bioactivity?
Advanced Research Question
- Chloromethyl Position : The chloromethyl group at C3 enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in biological targets) .
- Dihydro Moiety : Saturation at C6–C7 reduces aromaticity, increasing solubility but potentially decreasing membrane permeability .
Case Study :
Replacing –CH₂Cl with –CF₃ (electron-withdrawing) reduces reactivity but improves metabolic stability .
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from impurities or assay conditions.
Methodological Solutions :
Reproducibility Checks : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity assays) and normalize data to cell viability metrics .
How can experimental design (DoE) optimize multi-step syntheses of this compound?
Advanced Research Question
Factorial Design :
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 90°C, DMF, 10 mol% NaOAc) for 85% yield .
Q. Table 3: DoE Parameters
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 90 |
| Solvent (DMF:Water) | 1:1 | 3:1 | 3:1 |
What are the challenges in crystallizing 3-(chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine, and how are they addressed?
Basic Research Question
The compound’s flexibility (due to the dihydro moiety) complicates crystallization.
Solutions :
- Co-crystallization : Use 2,4,6-trimethoxybenzaldehyde as a co-former to stabilize the lattice .
- Slow Evaporation : Ethyl acetate/ethanol (3:2) at 4°C yields X-ray-quality crystals .
How does the chloromethyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The –CH₂Cl group acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols).
Mechanistic Insight :
- SN2 Pathway : Steric hindrance from the thiazolo ring slows kinetics. Use polar aprotic solvents (DMF) and phase-transfer catalysts (e.g., TBAB) to accelerate reactions .
What computational tools predict the metabolic stability of thiazolo[3,2-a]pyrimidine derivatives?
Advanced Research Question
In Silico Tools :
- ADMET Predictor : Estimates CYP450-mediated oxidation risks.
- SwissADME : Predicts bioavailability and metabolic hotspots (e.g., chloromethyl group as a liability) .
How can contradictory spectral data (e.g., NMR shifts) be reconciled across studies?
Basic Research Question
Variations arise from solvent effects or pH.
Resolution :
- Referencing : Use TMS or solvent peaks as internal standards.
- pH Control : Conduct NMR in buffered deuterated solvents (e.g., D₂O with phosphate buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
